molecular formula C24H21N3O5S2 B2684169 methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 688338-76-3

methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2684169
CAS No.: 688338-76-3
M. Wt: 495.57
InChI Key: BKFUQDGCTUDKQN-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methoxyphenyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a thieno[3,2-d]pyrimidine derivative, followed by acylation with 2-bromoacetamido benzoate. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its combination of a thieno[3,2-d]pyrimidine core with a methoxyphenyl group and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-31-16-9-7-15(8-10-16)13-27-22(29)21-19(11-12-33-21)26-24(27)34-14-20(28)25-18-6-4-3-5-17(18)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFUQDGCTUDKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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